molecular formula C17H27NO5 B569637 Tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid CAS No. 115401-91-7

Tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid

Cat. No.: B569637
CAS No.: 115401-91-7
M. Wt: 325.405
InChI Key: ZBQRHBSIGBWWTN-UHFFFAOYSA-N
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Description

Tert-butyl prop-2-enoate: , 1-ethenylpyrrolidin-2-one , and 2-methylprop-2-enoic acid are three distinct chemical compounds, each with unique properties and applications.

Preparation Methods

Tert-butyl prop-2-enoate: is synthesized through the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor . The reaction is typically carried out at a temperature of 30°C and a pressure of 1 MPa. Industrial production methods involve the use of strong acidic cation exchange resins as catalysts .

1-ethenylpyrrolidin-2-one: is produced industrially by the vinylation of 2-pyrrolidone, which involves the base-catalyzed reaction with acetylene . This process results in the formation of N-vinylpyrrolidone, which can be further polymerized to produce polyvinylpyrrolidone (PVP).

2-methylprop-2-enoic acid: is typically produced through the oxidation of isobutylene or the hydrolysis of methacrylonitrile . Industrial methods often involve the use of sulfuric acid as a catalyst.

Mechanism of Action

Tert-butyl prop-2-enoate: exerts its effects through polymerization reactions, where the monomer units react to form long polymer chains . The molecular targets and pathways involved in these reactions include radical initiators and catalysts that facilitate the polymerization process.

1-ethenylpyrrolidin-2-one: exerts its effects through polymerization to form polyvinylpyrrolidone (PVP), which interacts with various molecular targets in pharmaceutical and cosmetic formulations . The pathways involved include radical polymerization and copolymerization reactions .

2-methylprop-2-enoic acid: exerts its effects through polymerization and copolymerization reactions to form methacrylate polymers . The molecular targets and pathways involved include radical initiators and catalysts that facilitate the polymerization process.

Comparison with Similar Compounds

Tert-butyl prop-2-enoate: is similar to other acrylate esters, such as methyl acrylate and ethyl acrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better thermal stability.

1-ethenylpyrrolidin-2-one: is similar to other vinyl monomers, such as vinyl acetate and vinyl chloride . it is unique in its ability to form polyvinylpyrrolidone (PVP), which has exceptional solubility and biocompatibility.

2-methylprop-2-enoic acid: is similar to other methacrylate monomers, such as methyl methacrylate and ethyl methacrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better mechanical properties.

Properties

CAS No.

115401-91-7

Molecular Formula

C17H27NO5

Molecular Weight

325.405

IUPAC Name

tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid

InChI

InChI=1S/C7H12O2.C6H9NO.C4H6O2/c1-5-6(8)9-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3(2)4(5)6/h5H,1H2,2-4H3;2H,1,3-5H2;1H2,2H3,(H,5,6)

InChI Key

ZBQRHBSIGBWWTN-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CN1CCCC1=O

Synonyms

2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and 1-ethenyl-2-pyrrolidinone

Origin of Product

United States

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